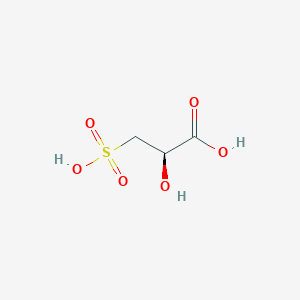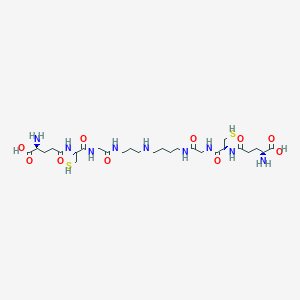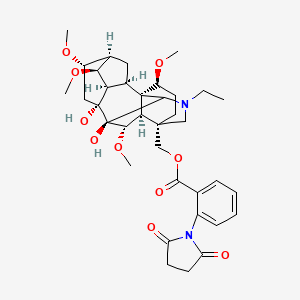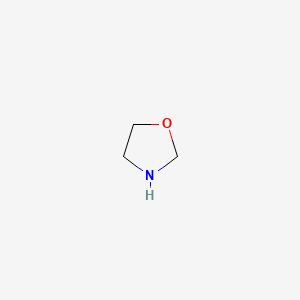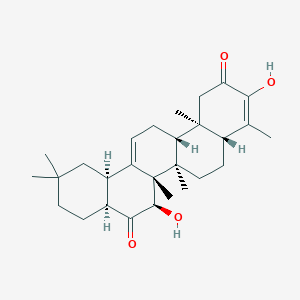
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Descripción general
Descripción
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, also known as 4-Fluorocyclohexylthiophenepiperidine (4F-CTPP), is a synthetic compound that is structurally similar to the dissociative anesthetic. It is an analog of phencyclidine (PCP) in which the phenyl substituent is replaced with a thiophene group .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is C15H22FNS . It has an average mass of 267.405 Da and a monoisotopic mass of 267.145691 Da .Aplicaciones Científicas De Investigación
Use in Positron Emission Tomography (PET) Imaging : The compound, labeled with tritium or fluorine, has been synthesized for potential use in PET imaging of the phencyclidine/NMDA receptor complex in the mammalian brain (Grayson et al., 1991).
Study of Phencyclidine (PCP) Receptors : High specific activity tritium-labeled versions of this compound have been developed as potential tools for the autoradiographic study of PCP receptors (Costa & Mattson, 1991).
Exploration of NMDA Receptor Ion-Channel : Various derivatives of thienylcyclohexyl piperidine have been synthesized and evaluated as potential candidates for radiotracers to study the NMDA receptor ion-channel in vivo (Ouyang et al., 1996).
Neuropharmacological Studies : The compound has been investigated for its affinity and potency as an antagonist of NMDA and L-glutamate responses in rat cortical slice preparation (Tsukiyama et al., 1991).
In Vivo Radioligand Potential : Studies on fluorine-substituted analogues of 1-[1-(2-thienyl)cyclohexyl]piperidine as potential in vivo radioligands for the NMDA receptor-channel complex have been conducted (Orita et al., 1993).
Synthesis of Positron Labeled Analogs : Efforts have been made to prepare fluorine-substituted analogs of this compound for potential use in neuropharmacology (Maeda et al., 1991).
Comparison of Iodine and Fluorine Incorporation : Comparative studies have been done on the incorporation of iodine and fluorine into derivatives of the compound (He et al., 1993).
Mecanismo De Acción
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, like its analog Tenocyclidine (TCP), is a potent antagonist of the NMDA receptor-gated ion channel . It blocks NMDA-activated excitatory postsynaptic potential in the brain more potently than PCP . It also blocks the uptake and enhances the release of dopamine both in vitro and in vivo .
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFYUGSDGTUVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244074 | |
| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99486-47-2 | |
| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







